Sch 40458 is a synthetic compound notable for its diverse applications across various scientific fields, including chemistry, biology, and medicine. This compound features a unique molecular structure characterized by an amino group, a fluoro group, and a methylsulfonyl-substituted phenyl ring. These functional groups contribute significantly to its chemical properties and reactivity, making it a subject of interest in research and development.
The compound is synthesized through multi-step organic reactions, often starting from commercially available precursors. Its production can be traced back to research initiatives aimed at developing new therapeutic agents and chemical building blocks.
Sch 40458 is classified as an organic compound with potential pharmaceutical applications. Its structural components suggest that it may exhibit biological activity, particularly in antimicrobial and antiviral domains.
The synthesis of Sch 40458 typically involves several key steps:
The molecular formula of Sch 40458 is , with a molecular weight of 247.29 g/mol. The IUPAC name is 2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol.
Property | Value |
---|---|
Molecular Formula | C10H14FNO3S |
Molecular Weight | 247.29 g/mol |
IUPAC Name | 2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI | InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3 |
InChI Key | XLSYLQDVLAXIKK-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O |
Sch 40458 is involved in several types of chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific reagents and conditions utilized during the reactions.
The mechanism of action for Sch 40458 involves its interaction with specific biological targets. It can bind to enzymes or receptors, modulating their activity and resulting in various biological effects. The presence of the fluoro and methylsulfonyl groups enhances its binding affinity and specificity towards these targets, potentially leading to therapeutic effects.
Sch 40458 exhibits properties typical of organic compounds:
The compound's reactivity is influenced by its functional groups:
Sch 40458 has several scientific applications:
This compound represents a significant area of interest for researchers looking into novel applications in pharmaceuticals and materials science.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8